Abiraterone

Beschreibung

Historical Context of Abiraterone Development and Clinical Translation

The journey of this compound from a theoretical concept to a standard-of-care treatment spanned nearly two decades, marked by scientific innovation, initial setbacks, and eventual clinical success. nih.gov

The initial concept for this compound emerged in the early 1990s at The Institute of Cancer Research (ICR) in London. icr.ac.ukwikipedia.org A team of scientists, including Professor Mike Jarman, Dr. Elaine Barrie, and Professor Gerry Potter, challenged the prevailing belief that prostate cancers that stopped responding to standard hormone treatments had learned to grow without testosterone (B1683101). icr.ac.ukicr.ac.uk They theorized that these cancers were still reliant on androgens produced in other parts of the body, such as the adrenal glands and even within the tumor itself. icr.ac.ukicr.ac.uk

Using the antifungal drug ketoconazole, a known but non-specific CYP17 inhibitor, as a model, the team designed and synthesized a more potent and specific compound. icr.ac.ukwikipedia.org This led to the creation of the molecule initially designated CB7598, which would later be named this compound. icr.ac.ukicr.ac.uk The first patent for this compound was filed in 1993. wikipedia.orgencyclopedia.pub

Early clinical development in the mid-1990s was slow. nih.gov While initial Phase I trials demonstrated that this compound successfully lowered male hormone levels, concerns about potential side effects, such as adrenal insufficiency from blocking cortisol production, and a general lack of pharmaceutical industry interest in this therapeutic approach hampered progress. icr.ac.ukicr.ac.uknih.gov This led to the pharmaceutical company involved at the time, Boehringer Ingelheim, withdrawing from its development, and the drug was temporarily shelved. icr.ac.uk

A pivotal shift occurred in 2003 when Professor Johann de Bono joined the ICR and recognized the significant potential of this compound. icr.ac.ukicr.ac.uk He championed the idea that late-stage prostate cancer was not "hormone-refractory" but "castration-resistant," meaning it remained dependent on androgens. icr.ac.uk In 2004, the rights to this compound were licensed to Cougar Biotechnology, which provided the necessary financial backing to conduct large-scale clinical trials. icr.ac.ukwikipedia.org

This new phase of development led to two landmark Phase III trials:

COU-AA-302 : This trial evaluated this compound in mCRPC patients who had not yet received chemotherapy. nih.gov The findings were equally compelling, demonstrating a significant delay in disease progression. ahdbonline.com

These successful trials led to rapid regulatory approvals. The U.S. Food and Drug Administration (FDA) first approved this compound acetate (B1210297) in April 2011 for post-chemotherapy patients. icr.ac.ukwikipedia.org Licensing approval was extended in 2012 to include chemotherapy-naïve patients. nih.gov

Subsequent major clinical trials, notably STAMPEDE and LATITUDE, further transformed clinical practice by demonstrating the significant benefits of using this compound earlier in the treatment course for men with newly diagnosed, high-risk, or metastatic hormone-sensitive prostate cancer. icr.ac.ukonclive.com The STAMPEDE trial showed that adding this compound to standard initial hormone therapy lowered the relative risk of death by 37%. onclive.com Similarly, the LATITUDE trial found that the addition of this compound reduced the risk of death by 38% in men with newly diagnosed, high-risk metastatic prostate cancer. onclive.com

Table 1: Key Milestones in the Development of this compound

| Date/Period | Milestone | Key Organization(s)/Individual(s) |

|---|---|---|

| Early 1990s | Conceptualization and synthesis of this compound (CB7598). icr.ac.ukicr.ac.uk | Institute of Cancer Research (ICR) - M. Jarman, E. Barrie, G. Potter |

| 1993 | First patent filed for this compound. wikipedia.org | Institute of Cancer Research (ICR) |

| Mid-1990s | Early Phase I clinical trials begin. icr.ac.uk | ICR / The Royal Marsden Hospital |

| 2004 | Worldwide exclusive rights licensed to Cougar Biotechnology, enabling large-scale trials. icr.ac.uk | BTG, Cougar Biotechnology |

| 2009 | Cougar Biotechnology acquired by Johnson & Johnson. wikipedia.org | Johnson & Johnson |

| 2011 (April) | FDA approves this compound acetate for mCRPC post-chemotherapy based on COU-AA-301 trial. icr.ac.ukwikipedia.org | FDA |

| 2012 | Licensing extended to include chemotherapy-naïve mCRPC patients based on COU-AA-302 trial. nih.gov | Regulatory Authorities |

| 2017 | Results from STAMPEDE and LATITUDE trials presented, showing benefit in earlier-stage, hormone-sensitive disease. onclive.com | ASCO Annual Meeting |

Table 2: Summary of Pivotal Clinical Trial Findings for this compound

| Trial Name | Patient Population | Key Finding | Source |

|---|---|---|---|

| COU-AA-301 | Metastatic castration-resistant prostate cancer (mCRPC), post-docetaxel chemotherapy | Increased median overall survival to 15.8 months vs. 11.2 months for placebo. icr.ac.uknih.gov | icr.ac.uknih.gov |

| COU-AA-302 | Metastatic castration-resistant prostate cancer (mCRPC), chemotherapy-naïve | Significantly increased radiographic progression-free survival. nih.gov | nih.gov |

| LATITUDE | Newly diagnosed, high-risk metastatic hormone-sensitive prostate cancer | Lowered risk of death by 38% when added to standard androgen deprivation therapy (ADT). onclive.com | onclive.com |

| STAMPEDE | High-risk, hormone-naïve advanced prostate cancer (including non-metastatic) | Lowered relative risk of death by 37% and improved progression-free survival by 71% when added to standard initial therapy. onclive.com | onclive.com |

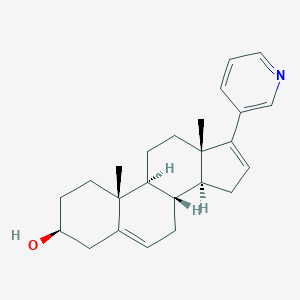

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOSMCIZMLWJML-VJLLXTKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879993 | |

| Record name | Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-19-3 | |

| Record name | Abiraterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abiraterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abiraterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G819A456D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Abiraterone Action

Cytochrome P450 17A1 (CYP17A1) Inhibition by Abiraterone

Specificity of this compound as an Irreversible Inhibitor

This compound is characterized as a potent, selective, and irreversible inhibitor of CYP17A1 mdpi.compatsnap.comascopubs.org. Its mechanism involves binding to the heme iron of CYP17A1 via the nitrogen atom in its pyridine (B92270) ring, forming a coordinate covalent bond mdpi.com. This interaction leads to a slow-binding inhibition, adhering to a two-step induced-fit mechanism nih.gov. While highly selective for CYP17A1, this compound has also been shown to inhibit other cytochrome P450 enzymes, such as CYP21A2, CYP1A2, CYP2D6, CYP3A4, CYP2C8, and CYP2C9 drugbank.comacs.org. This off-target inhibition may contribute to some of the observed side effects drugbank.comacs.org.

Impact on Steroidogenesis Pathways and Androgen Biosynthesis

The CYP17A1 enzyme possesses two crucial activities: 17α-hydroxylase and 17,20-lyase patsnap.comoup.comresearchgate.netnih.gov. This compound's inhibition of these activities profoundly impacts steroidogenesis:

17α-Hydroxylase Inhibition: This activity is essential for the conversion of pregnenolone (B344588) to 17-hydroxypregnenolone and progesterone (B1679170) to 17-hydroxyprogesterone. These intermediates are critical precursors for cortisol synthesis patsnap.comoup.comnih.gov. By inhibiting this step, this compound leads to a significant decrease in cortisol production patsnap.comascopubs.orgoup.comnih.govnih.govresearchgate.netnih.govoup.com.

17,20-Lyase Inhibition: This activity is responsible for converting 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone to androstenedione (B190577). DHEA and androstenedione are then further converted to testosterone (B1683101) and other androgens mdpi.compatsnap.comoup.comnih.gov. This compound's blockade of this step effectively reduces the synthesis of androgens, including testosterone, DHEA, and androstenedione mdpi.compatsnap.comoup.comnih.govspandidos-publications.comnih.govnih.gov.

The inhibition of CYP17A1 leads to an accumulation of steroid precursors upstream of the blocked steps. Specifically, deoxycorticosterone (DOC) and corticosterone (B1669441) levels can increase significantly, with reported fold increases of approximately 10-fold and 40-fold, respectively researchgate.net. There is also a reported ~4-fold increase in 11-deoxycortisol researchgate.net.

Table 1: Changes in Steroid Precursor Levels Following this compound Inhibition of CYP17A1

| Steroid Precursor | Reported Change (Fold) | Supporting Source(s) |

| Deoxycorticosterone (DOC) | ~10-fold increase | researchgate.net |

| Corticosterone | ~40-fold increase | researchgate.net |

| 11-Deoxycortisol | ~4-fold increase | researchgate.net |

Downstream Molecular Effects of this compound on Hormone Production

Modulation of Adrenocorticotropic Hormone (ACTH) Axis by this compound

The reduction in cortisol synthesis caused by this compound's inhibition of CYP17A1 disrupts the negative feedback mechanism on the hypothalamic-pituitary-adrenal (HPA) axis patsnap.comascopubs.orgoup.comnih.govnih.govresearchgate.netnih.govnih.gov. Normally, adequate cortisol levels signal the pituitary gland to reduce the secretion of adrenocorticotropic hormone (ACTH). With decreased cortisol, this negative feedback is lost, leading to a compensatory surge in ACTH levels patsnap.comascopubs.orgoup.comnih.govnih.govresearchgate.netnih.govnih.govmdpi.comendocrine-abstracts.org. The elevated ACTH, in turn, further stimulates the adrenal glands to produce more steroid precursors, exacerbating the imbalance in steroidogenesis patsnap.comoup.comresearchgate.netnih.gov. The co-administration of glucocorticoids, such as prednisone (B1679067), is intended to provide negative feedback to the pituitary, thereby suppressing this ACTH surge and mitigating the downstream effects oup.comresearchgate.netnih.govnih.govmdpi.comendocrine-abstracts.orgkarger.comtheoncologynurse.comprostatecancerpatientvoices.comresearchgate.net.

Alterations in Cortisol and Mineralocorticoid Levels Induced by this compound

This compound's inhibition of CYP17A1 leads to a dual effect on cortisol and mineralocorticoid levels:

Mineralocorticoid Excess: The elevated ACTH levels, driven by cortisol deficiency, stimulate the adrenal glands. The steroidogenic pathway is shunted towards the production of mineralocorticoid precursors, such as DOC and corticosterone, which are not subject to CYP17A1 inhibition patsnap.comascopubs.orgoup.comnih.govresearchgate.netnih.govmdpi.comnih.gov. These accumulated precursors exhibit mineralocorticoid activity, leading to an imbalance characterized by Mineralocorticoid Excess Syndrome (MES) drugbank.comoup.comnih.govresearchgate.netnih.govmdpi.comendocrine-abstracts.orgkarger.comprostatecancerpatientvoices.comnih.govoup.comdrugbank.comoup.com. MES typically manifests clinically as hypertension, hypokalemia, and fluid retention drugbank.comoup.comnih.govresearchgate.netnih.govendocrine-abstracts.orgkarger.comprostatecancerpatientvoices.comnih.govoup.comdrugbank.comoup.com. In some instances, this disruption of steroidogenesis can also lead to secondary adrenal insufficiency, particularly during times of stress or if glucocorticoid co-therapy is inadequate mdpi.comkarger.compreprints.org.

Compound Names Mentioned:

this compound

this compound acetate (B1210297)

Prednisone

Cortisol

Corticosterone

Deoxycorticosterone (DOC)

11-Deoxycortisol

Progesterone

Pregnenolone

17-hydroxypregnenolone

17-hydroxyprogesterone

Dehydroepiandrosterone (DHEA)

Androstenedione

Testosterone

DHEA-S (Dehydroepiandrosterone sulfate)

Aldosterone

Estradiol

Estrone

Estrone sulfate (B86663)

Pharmacodynamic Characterization of Abiraterone

Androgen Receptor Signaling Modulation by Abiraterone

This compound's principal pharmacodynamic action is the inhibition of the cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme patsnap.comscispace.comnih.govoup.com. CYP17A1 is essential for the synthesis of androgens, including testosterone (B1683101), in the adrenal glands, testes, and prostate tumor tissues patsnap.comoup.comfda.gov. This compound functions as a selective and irreversible inhibitor of this enzyme, binding to its heme iron and thereby blocking its catalytic activity patsnap.comscispace.comnih.govoup.comfda.govnih.gov. This inhibition prevents the conversion of pregnenolone (B344588) and progesterone (B1679170) into 17α-hydroxy derivatives and subsequently blocks the formation of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), the precursors to testosterone patsnap.comoup.com.

The resultant significant reduction in androgen levels is central to this compound's modulation of androgen receptor (AR) signaling patsnap.comscispace.com. Prostate cancer cells typically rely on androgens to bind to AR, activating downstream pathways that promote cell proliferation and inhibit apoptosis patsnap.combioscientifica.com. By diminishing the availability of these ligands, this compound effectively decreases AR activation, thereby limiting the pro-growth signals within cancer cells patsnap.com. This mechanism is particularly crucial in castration-resistant prostate cancer (CRPC), where tumors often develop mechanisms to sustain AR signaling despite low circulating testosterone levels, including intratumoral androgen synthesis fda.govbioscientifica.com. This compound's ability to inhibit androgen production at multiple sites helps to overcome this resistance nih.govoup.comfda.gov.

However, AR signaling can persist or adapt in the presence of this compound through various mechanisms, such as AR gene amplification, mutations leading to increased AR expression or ligand-independent activation, or the emergence of AR splice variants like AR-V7 bioscientifica.commdpi.comoncotarget.comaacrjournals.org. Some AR mutations, such as AR-T877A, can even lead to resistance by allowing cells to be activated by other steroids, like progesterone, whose levels may increase due to CYP17A1 inhibition oncotarget.com.

Cellular and Molecular Responses to this compound Treatment

This compound treatment elicits a range of cellular and molecular responses that contribute to its antitumor activity.

Cell Growth and Proliferation: this compound demonstrably attenuates cell growth. In androgen receptor (AR)-positive LNCaP cells, this compound treatment significantly decreased cell growth, alongside reductions in AR expression and activity spandidos-publications.com. Similarly, AR-negative PC-3 cells exhibited comparable reductions in cellular proliferation when treated with this compound, suggesting effects beyond direct AR blockade spandidos-publications.com. For instance, PC-3 cells treated with 30 μM this compound for 120 hours showed reduced proliferation spandidos-publications.com. Furthermore, this compound's modulation of the osteoblast secretome led to reduced cancer cell proliferation in AR-dependent C4-2B cells (p = 0.022) and a significant reduction in AR activation (p = 0.017) nih.gov.

Apoptosis and Molecular Pathway Modulation: this compound can induce apoptosis and modulate apoptotic pathways, evidenced by changes in key proteins such as p21, caspase-3, survivin, and transforming growth factor β (TGFβ) spandidos-publications.com. Some studies indicate that this compound may downregulate the anti-apoptotic protein BCL2 and upregulate the pro-apoptotic protein BAX, thereby activating apoptosis pathways researchgate.net.

Gene Expression and Signaling: this compound treatment can induce global gene expression changes nih.gov. It has been observed to increase intracellular cAMP levels and induce kinase activity, leading to the phosphorylation of CREB1 (pCREB1) nih.govaacrjournals.org. This upregulation of pCREB1 is critical for controlling global gene expression and has been implicated in the development of this compound resistance, potentially by augmenting the function of the CBP/p300 complex nih.govaacrjournals.org.

Metabolite Activity: A metabolite of this compound, 3-keto-5α-abiraterone, shares structural similarities with androgens and can activate pro-cancer pathways by tricking androgen receptors, potentially fueling cancer cell growth clevelandclinic.org.

Data Tables

Table 1: Summary of this compound's Mechanism of CYP17A1 Inhibition

| Target Enzyme | Enzyme Function | Inhibition Type | Key Outcome | Reference(s) |

| CYP17A1 | 17α-hydroxylase and 17,20-lyase | Selective, irreversible, slow-tight binding | Reduced androgen biosynthesis (testosterone, DHEA, androstenedione) | patsnap.comscispace.comnih.govoup.comfda.govnih.gov |

| CYP17A1 | Heme component | Coordination of pyridine (B92270) ring with heme iron | Potent inhibition of catalytic activity. High-affinity complex Ki* = 0.39 nM | oup.comnih.gov |

Table 2: Cellular and Molecular Responses to this compound Treatment (Examples)

| Cell Line | Treatment | Effect | Key Finding/Metric | Reference(s) |

| LNCaP | This compound | Decreased cell growth | Significant reduction | spandidos-publications.com |

| LNCaP | This compound | Decreased AR expression | Significant reduction | spandidos-publications.com |

| LNCaP | This compound | Decreased AR activity | Significant reduction | spandidos-publications.com |

| PC-3 | This compound (30 μM, 120h) | Attenuated cell growth | Comparable reduction to AR+ cells | spandidos-publications.com |

| C4-2B | Osteoblast conditioned media + this compound | Reduced cancer cell proliferation | p = 0.022 | nih.gov |

| C4-2B | Osteoblast conditioned media + this compound | Reduced AR activation | p = 0.017 | nih.gov |

| Prostate cancer cells | This compound treatment | Increased phosphorylated CREB1 (pCREB1) | Critical for global gene expression | nih.govaacrjournals.org |

| Prostate cancer cells | This compound treatment | Modulation of apoptotic proteins (e.g., BCL2, BAX) | Induction of apoptosis pathways | spandidos-publications.comresearchgate.net |

Pharmacokinetic Profiles of Abiraterone and Its Metabolites

Prodrug Conversion of Abiraterone Acetate (B1210297) to this compound

Following oral administration, this compound acetate is rapidly and extensively converted to this compound. europa.eumdpi.com This conversion is a hydrolysis reaction, catalyzed by esterases, though the specific esterases involved have not been fully identified. mdpi.comdrugbank.comnih.gov This process occurs pre-systemically, meaning it largely takes place before the drug enters the main circulation. mdpi.com In clinical studies, plasma concentrations of the prodrug, this compound acetate, are typically undetectable in the vast majority of samples. drugbank.com The rapid hydrolysis in the intestinal environment can lead to the generation of this compound concentrations that exceed its normal solubility, a phenomenon known as intestinal supersaturation, which creates a strong driving force for its absorption. nih.gov

Hepatic Metabolism of this compound and its Metabolites

This compound undergoes extensive metabolism, primarily in the liver. europa.eu The biotransformation pathways include sulfation, hydroxylation, and oxidation. europa.eu The cytochrome P450 enzyme system, particularly CYP3A4, plays a significant role in its metabolism. nih.govcancercareontario.ca

Several key metabolites of this compound have been identified, which result from its complex metabolic pathways.

Δ4-Abiraterone (D4A): This metabolite is formed from this compound through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). prostatecancertopics.comnih.gov D4A is considered a more potent antitumor agent than this compound itself. prostatecancertopics.comaacrjournals.org

5α-Abiraterone: Δ4-abiraterone can be further metabolized by 5α-reductase to form 3-keto-5α-abiraterone, also known as 5α-abiraterone. wikipedia.orgoaepublish.com This metabolite has been found to have androgenic activity, potentially counteracting the therapeutic effect of this compound. wikipedia.org

This compound Sulfate (B86663) and N-oxide this compound Sulfate: These are two major circulating, but pharmacologically inactive, metabolites found in human plasma. drugbank.comnih.gov Together, they account for approximately 86% of the drug's exposure. drugbank.com The formation of this compound sulfate involves the SULT2A1 enzyme, while N-oxide this compound sulfate formation involves both CYP3A4 and SULT2A1. drugbank.comnih.gov

Table 1: Key Metabolites of this compound

| Metabolite | Precursor | Key Enzyme(s) | Pharmacological Activity |

|---|---|---|---|

| Δ4-Abiraterone (D4A) | This compound | 3β-hydroxysteroid dehydrogenase (3βHSD) | Potent antitumor activity prostatecancertopics.comaacrjournals.org |

| 5α-Abiraterone (3-keto-5α-abiraterone) | Δ4-Abiraterone | 5α-reductase | Androgenic; may promote cancer progression wikipedia.org |

| This compound Sulfate | This compound | SULT2A1 | Inactive drugbank.comnih.gov |

| N-oxide this compound Sulfate | This compound | CYP3A4, SULT2A1 | Inactive drugbank.comnih.gov |

The biotransformation of this compound into its various metabolites is a multi-step process involving several key enzymes.

3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is responsible for the initial conversion of this compound to Δ4-abiraterone (D4A). prostatecancertopics.comresearchgate.net This conversion is significant as D4A exhibits more potent anti-cancer properties than the parent drug. prostatecancertopics.com

5α-reductase: This enzyme acts on D4A, converting it to 5α-reduced metabolites, including the androgenic 3-keto-5α-abiraterone. wikipedia.orgoaepublish.com The irreversible nature of this steroid 5α-reduction means that once formed, these 5α-reduced metabolites are not converted back to this compound or D4A. prostatecancertopics.com

Other Enzymes: Cytochrome P450 enzymes, particularly CYP3A4, and sulfotransferase enzymes like SULT2A1 are crucial for the formation of the major inactive circulating metabolites, this compound sulfate and N-oxide this compound sulfate. drugbank.comnih.gov

Influence of Physiologic Factors on this compound Pharmacokinetics

The pharmacokinetics of this compound can be influenced by various physiologic factors. One area of research has been the effect of long-term administration. A study on the long-term pharmacokinetics of this compound acetate found that individual drug concentrations remained relatively constant over a period of up to 120 days, suggesting no significant changes with repeated administration. mdpi.comnih.gov This study also noted a positive correlation between patient age and this compound concentration, with older patients showing higher drug levels. mdpi.comnih.gov Long-term exposure to this compound and its metabolite D4A has been shown to lead to an increase in the expression and enzymatic activity of 5α-reductase, which could enhance the conversion of D4A to its androgenic 5α-reduced metabolites. nih.gov

This compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

This compound has been a significant therapeutic advancement in the management of metastatic castration-resistant prostate cancer (mCRPC), demonstrating efficacy in patients both before and after chemotherapy.

In the setting of chemotherapy-naïve mCRPC, the landmark COU-AA-302 phase III trial established the clinical benefit of this compound acetate plus prednisone (B1679067). This multinational study demonstrated a significant delay in disease progression compared to prednisone alone. waocp.com The trial was prematurely unblinded when an interim analysis revealed a median radiographic progression-free survival (rPFS) of 16.5 months in the this compound group, compared to 8.3 months in the placebo group. waocp.com

Secondary endpoints in the COU-AA-302 trial also favored the this compound arm, including a longer time to opiate use for cancer-related pain, delayed initiation of chemotherapy, and a longer time to deterioration of performance status. waocp.comtargetedonc.com Specifically, the median time to chemotherapy initiation was 26.5 months for patients receiving this compound, versus 16.8 months for those on placebo. waocp.comascopost.com

The benefits of this compound in the post-chemotherapy setting extended to all secondary endpoints of the COU-AA-301 trial. ascopost.com These included time to prostate-specific antigen (PSA) progression, radiographic progression-free survival, and PSA response rate. ascopost.com The median duration of treatment in the this compound arm was double that of the placebo arm, at 8 months versus 4 months, respectively. ascopost.com

| Trial | Patient Population | Endpoint | This compound + Prednisone | Placebo + Prednisone | Hazard Ratio (95% CI) |

|---|---|---|---|---|---|

| COU-AA-302 | Chemotherapy-Naïve | Median Overall Survival | 34.7 months | 30.3 months | 0.81 (0.70-0.93) |

| Median Radiographic PFS | 16.5 months | 8.2 months | 0.52 (0.45-0.61) | ||

| COU-AA-301 | Post-Chemotherapy | Median Overall Survival | 14.8 months | 10.9 months | 0.65 (0.54-0.77) |

| Median Progression-Free Survival | 5.6 months | 3.6 months | Not Reported |

A decline in PSA levels is a key indicator of treatment response in prostate cancer. In the COU-AA-302 trial (chemotherapy-naïve), the median time to PSA progression was significantly longer in the this compound group (11.1 months) compared to the placebo group (5.6 months). waocp.comascopost.com In a real-world study of chemotherapy-naïve patients, 65% of individuals treated with this compound plus prednisone experienced a PSA decline of 50% or more. targetedonc.com

This compound in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

The role of this compound has expanded to include the treatment of metastatic hormone-sensitive prostate cancer (mHSPC), also known as metastatic castration-sensitive prostate cancer (mCSPC). The LATITUDE and STAMPEDE trials have been instrumental in defining its efficacy in this patient population.

The multi-arm STAMPEDE trial also demonstrated a significant survival benefit with the addition of this compound to standard initial therapy for high-risk, hormone-naïve prostate cancer. targetedonc.com This trial showed that adding this compound lowered the relative risk of death by 37% and improved progression-free survival by 71%. targetedonc.com At the 3-year mark, the survival rate was 83% for patients receiving this compound plus standard therapy, compared to 76% for those on standard therapy alone. oncnursingnews.com

| Trial | Endpoint | This compound + ADT | ADT Alone | Hazard Ratio (95% CI) |

|---|---|---|---|---|

| LATITUDE (Final Analysis) | Median Overall Survival | 53.3 months | 36.5 months | 0.66 (0.56-0.78) |

| Median Radiographic PFS | 33.0 months | 14.8 months | 0.47 (0.39-0.55) | |

| STAMPEDE | 3-Year Overall Survival Rate | 83% | 76% | 0.63 (0.52-0.76) |

Real-World Effectiveness Studies of this compound

Real-world studies provide valuable insights into the effectiveness of this compound in a broader patient population than is typically included in clinical trials. The Italian ABItude study, a prospective, observational study, evaluated chemotherapy-naïve mCRPC patients receiving this compound in clinical practice. targetedonc.com In this study, the patient population was older and had more comorbidities than those in the pivotal COU-AA-302 trial. nih.gov

Clinical Efficacy and Outcomes Research with Abiraterone

Post-Marketing Surveillance Data on Abiraterone Outcomes

Post-marketing surveillance and real-world evidence studies are crucial for understanding the effectiveness of a drug in a broader, more diverse patient population than is typically included in randomized controlled trials (RCTs). These studies provide insights into treatment outcomes in routine clinical practice, including in patients who might have been excluded from pivotal trials due to age, comorbidities, or performance status. For this compound, a substantial body of real-world data has been gathered, largely confirming the efficacy observed in the initial clinical trials and providing further details on its performance in various clinical scenarios.

One of the largest prospective, international, observational studies is the Prostate Cancer Registry, which has provided extensive data on patients with metastatic castration-resistant prostate cancer (mCRPC) treated in routine clinical practice. nih.gov This registry confirmed the effectiveness of this compound acetate (B1210297) plus prednisone (B1679067)/prednisolone (B192156) in both first-line (chemotherapy-naïve) and second-line (post-docetaxel) settings. nih.gov The findings showed that efficacy outcomes were consistent even in patients with baseline cardiovascular comorbidities, a group often underrepresented in RCTs. nih.gov

Another significant prospective study, the Italian ABItude study, focused on chemotherapy-naïve mCRPC patients. nih.govresearchgate.net This study reported favorable survival outcomes and high rates of prostate-specific antigen (PSA) response in a population where the median age was 77 years and a majority had comorbidities, particularly cardiovascular diseases. nih.govresearchgate.net The long-term results of the ABItude study, with a median follow-up of nearly 25 months, demonstrated sustained effectiveness and tolerability of this compound in a real-world setting. researchgate.net

Similarly, a large-scale, prospective, post-marketing surveillance study in Japan confirmed the efficacy of this compound acetate plus prednisolone in both chemotherapy-naïve and chemotherapy-experienced Japanese patients with castration-resistant prostate cancer (CRPC). nih.govnih.gov This study highlighted differences in PSA response rates between the two groups, with chemotherapy-naïve patients showing a higher response. nih.gov

Patient-reported outcomes (PROs) have also been a focus of real-world data collection. The Canadian Observational Study in Metastatic Cancer of the Prostate (COSMiC) prospectively gathered data on PROs for mCRPC patients managed with this compound acetate plus prednisone. cuaj.ca The study found that patients' quality of life, cognitive status, pain, and fatigue levels were well-maintained throughout the treatment course, underscoring the importance of considering patient perspectives in evaluating treatment effectiveness. cuaj.ca

The collective evidence from these post-marketing surveillance and real-world studies indicates that this compound is an effective treatment for mCRPC in routine clinical practice, demonstrating positive outcomes across a range of patient populations and clinical contexts. tandfonline.com

Prostate Cancer Registry (PCR) Outcomes: Data from the international Prostate Cancer Registry demonstrated the real-world efficacy of this compound acetate plus prednisone/prednisolone (AAP) in patients with mCRPC. The study analyzed outcomes for patients receiving AAP as a first-line treatment and those receiving it after docetaxel (B913) (AAP-PD). nih.gov

Progression-Free Survival (PFS): The median PFS for patients receiving first-line AAP was 8.9 months. For the AAP-PD group, the median PFS was 5.8 months. nih.gov

| Treatment Group | Patient Population | Median PFS (months) | Median OS (months) |

|---|---|---|---|

| First-Line AAP | All Patients | 8.9 | 27.1 |

| First-Line AAP | With CV Comorbidities | 9.1 | 27.4 |

| AAP post-docetaxel (AAP-PD) | All Patients | 5.8 | 23.4 |

| AAP post-docetaxel (AAP-PD) | With CV Comorbidities | 6.0 | 23.1 |

ABItude Study Outcomes: The prospective ABItude study provided long-term data on chemotherapy-naïve mCRPC patients treated with this compound in Italy. researchgate.net

PSA Response: A PSA decline of 50% or more was achieved by 64.2% of patients. researchgate.net Another analysis with a shorter follow-up reported a 65% rate of ≥50% PSA decline. nih.gov

Patient-Reported Outcomes: Quality of life, as measured by various standard instruments, remained stable throughout the treatment period. researchgate.net

| Efficacy Endpoint | Median Outcome (months) | 95% Confidence Interval |

|---|---|---|

| Overall Survival (OS) | 37.3 | 36.5 - Not Estimable |

| Progression-Free Survival (PFS) | 17.3 | 14.1 - 19.4 |

| Time to this compound Discontinuation | 16.0 | 13.1 - 18.2 |

Japanese Post-Marketing Surveillance Study: This prospective study evaluated 492 Japanese patients with CRPC. nih.gov

PSA Response: At 12 weeks, 25.5% of all patients achieved a PSA decline of ≥50% from baseline. The response was significantly higher in chemotherapy-naïve patients (34.8%) compared to chemotherapy-experienced patients (19.9%). nih.gov

| Patient Group | ≥50% PSA Decline at Week 12 (%) | 24-Month Survival Rate (%) |

|---|---|---|

| Overall Population | 25.5 | 68.3 |

| Chemotherapy-Naïve | 34.8 | 73.9 |

| Chemotherapy-Experienced | 19.9 | 64.9 |

Canadian Observational Study (COSMiC): This study focused on patient-reported outcomes in 254 Canadian mCRPC patients treated with this compound acetate plus prednisone. cuaj.ca

Patient-Reported Outcomes: Over a 72-week study period, there were no significant changes from baseline in functional status (FACT-P), cognitive function (MoCA), pain (BPI-SF), or fatigue (BFI), indicating that patients' quality of life was well-maintained during treatment. cuaj.ca

PSA Response: A PSA response of >50% decline was observed in 66.4% of patients. cuaj.ca

Mechanisms of Abiraterone Resistance

Androgen Receptor (AR)-Mediated Resistance to Abiraterone

Persistent activation of the AR signaling axis is a cornerstone of this compound resistance. iiarjournals.orgiiarjournals.org Even in the presence of significantly reduced androgen levels, cancer cells can employ several strategies to restore AR function, driving tumor growth and progression. researchgate.netnih.gov

Androgen Receptor Gene Amplification and Mutations (e.g., L702H, T878A)

One of the primary mechanisms of resistance is the amplification of the AR gene, leading to its overexpression. nih.govoaepublish.com This increased expression of the AR protein sensitizes cancer cells to even minute levels of residual androgens, thereby reactivating downstream signaling pathways. oaepublish.com Studies in CRPC xenograft models have demonstrated a significant increase in AR expression following treatment with this compound acetate (B1210297). oaepublish.com

In addition to amplification, specific point mutations within the AR gene can emerge, altering the structure and function of the AR protein. These mutations, often located in the ligand-binding domain (LBD), can lead to a phenomenon known as "receptor promiscuity," where the receptor can be activated by other steroids or even by antiandrogens. bioscientifica.comamegroups.org Two frequently identified mutations in the context of this compound resistance are L702H and T878A. bioscientifica.combioscientifica.com

L702H: This mutation has been identified in patients with metastatic CRPC who have developed resistance to this compound. oncokb.org The L702H mutation allows the AR to be activated by glucocorticoids, such as cortisol, which are often co-administered with this compound. oncokb.orgresearchgate.net

T878A: This mutation can be activated by progesterone (B1679170) and estrogens. amegroups.org The T878A mutation is frequently found in this compound-treated CRPC patients and leads to a progesterone-activated AR mutant protein, contributing to resistance. amegroups.org

| Mutation | Location | Effect | Activating Ligands |

|---|---|---|---|

| L702H | Ligand-Binding Domain | Confers sensitivity to glucocorticoids | Cortisol |

| T878A | Ligand-Binding Domain | Increases affinity for progesterone and estrogens | Progesterone, Estrogens |

Emergence of Androgen Receptor Splice Variants (e.g., AR-V7)

A significant mechanism of resistance involves the expression of constitutively active AR splice variants (AR-Vs). nih.govnih.gov These variants are truncated forms of the AR that lack the LBD, the target of this compound. nih.govascopubs.org The most well-characterized of these is AR-V7. nih.gov

Because AR-V7 lacks the LBD, it is not activated by androgens and is therefore insensitive to therapies that target androgen synthesis, like this compound. ascopubs.org AR-V7 is constitutively active, meaning it can translocate to the nucleus and activate target gene expression in the absence of a ligand, thereby promoting cancer cell proliferation and survival. nih.gov The expression of AR-V7 is significantly higher in patients with CRPC and its detection in circulating tumor cells is associated with resistance to both this compound and enzalutamide (B1683756). iiarjournals.orgascopubs.org Studies have shown that AR-V7 expression increases following androgen deprivation therapy and further increases after treatment with this compound. nih.gov

Reactivation of Intratumoral Androgen Synthesis Post-Abiraterone Treatment

Despite the systemic suppression of androgen production by this compound, prostate tumors can develop the ability to synthesize their own androgens de novo from cholesterol or adrenal precursors. nih.govaacrjournals.org This intratumoral steroidogenesis can reactivate AR signaling and drive resistance. nih.gov

Treatment with this compound can paradoxically lead to the upregulation of enzymes involved in androgen synthesis within the tumor microenvironment. nih.govsemanticscholar.org Specifically, an increased expression of CYP17A1, the target of this compound, has been observed in tumor biopsies from patients after treatment. aacrjournals.orgnih.gov This suggests that tumors can adapt to the inhibition of this enzyme by increasing its production, thereby creating a mechanism for resistance. aacrjournals.org This adaptive upregulation can eventually overcome the inhibitory effect of this compound, leading to a resurgence of intratumoral androgen levels and subsequent disease progression. nih.govnih.gov

Steroidogenesis Pathway Alterations in this compound Resistance

Beyond direct modifications to the AR, alterations in the broader steroidogenesis pathway can also contribute to this compound resistance. Tumors can adapt their metabolic machinery to bypass the enzymatic blockade imposed by this compound or even utilize the drug's metabolites to their advantage.

Upregulation of Steroidogenic Enzymes (e.g., AKR1C3, HSD3B2)

Several enzymes involved in the androgen biosynthesis pathway can be upregulated in response to this compound treatment, contributing to the maintenance of intratumoral androgen levels. nih.govnih.gov

AKR1C3 (Aldo-keto reductase family 1 member C3): This enzyme is crucial for the conversion of weaker androgens into more potent ones, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.govescholarship.org Overexpression of AKR1C3 has been identified as a key mechanism of resistance to this compound. nih.govurotoday.com Increased AKR1C3 activity enhances intracrine androgen synthesis and amplifies AR signaling. nih.gov

HSD3B2 (Hydroxy-delta-5-steroid dehydrogenase, 3-beta- and steroid delta-isomerase 2): this compound has been shown to inhibit the activity of 3β-hydroxysteroid dehydrogenase (3βHSD), an enzyme essential for the synthesis of all active androgens. nih.gov However, upregulation of this enzyme could potentially overcome this secondary inhibitory effect of this compound. nih.govdrugbank.com

| Enzyme | Function in Steroidogenesis | Role in this compound Resistance |

|---|---|---|

| AKR1C3 | Converts weak androgens to potent androgens (Testosterone, DHT) | Upregulation enhances intracrine androgen synthesis and AR signaling |

| HSD3B2 | Essential for the synthesis of active androgens | Upregulation may counteract the inhibitory effects of this compound |

Metabolic Redirection of this compound (e.g., to 5α-Abiraterone)

Recent research has revealed that this compound itself can be metabolized into compounds that have unexpected biological activities. northwestern.edunih.gov this compound is converted in patients to Δ⁴-abiraterone (D4A), which has potent anti-tumor activity. nih.govovid.com However, D4A can be further metabolized by the enzyme 5α-reductase into 3-keto-5α-abiraterone (5α-abiraterone). northwestern.edunih.gov

Unlike this compound and D4A, 5α-abiraterone acts as an androgen receptor agonist, meaning it can activate the AR and promote prostate cancer progression. northwestern.edunih.gov The production of this tumor-promoting metabolite from the parent drug represents a significant and previously unappreciated mechanism of resistance. northwestern.edu Clinical studies have shown that co-administration of dutasteride (B1684494), a 5α-reductase inhibitor, can block the conversion of D4A to 5α-abiraterone, leading to an accumulation of the more beneficial D4A metabolite. northwestern.edunih.gov

Glucocorticoid Receptor (GR) Signaling in this compound Resistance

A significant mechanism of resistance to this compound involves the upregulation and activation of the glucocorticoid receptor (GR). nih.govaacrjournals.org The GR, a member of the steroid nuclear receptor superfamily, shares structural and functional similarities with the androgen receptor. amegroups.cn This similarity allows GR to bypass the androgen receptor blockade imposed by this compound. nih.govamegroups.org

Research has shown that in response to anti-androgen therapies like this compound, prostate cancer cells can increase the expression of GR. aacrjournals.orgamegroups.org This elevated GR can then be activated by glucocorticoids, which are often co-administered with this compound to manage side effects. amegroups.cn Once activated, GR can bind to DNA and regulate the transcription of a set of genes that partially overlaps with those regulated by the AR. nih.gov This includes key genes involved in cell survival and proliferation, thereby promoting tumor growth despite the absence of androgens. aacrjournals.orgnih.gov Studies in preclinical models have demonstrated that increased GR expression is a common feature of drug-resistant tumors. nih.gov Furthermore, the GR agonist dexamethasone (B1670325) has been shown to be sufficient to confer resistance to anti-androgen therapy, while a GR antagonist can restore sensitivity. nih.gov

The functional activity of the upregulated GR in this compound-resistant cells has been confirmed by analyzing the expression of genes known to be regulated by both AR and GR, such as Serum and Glucocorticoid regulated Kinase 1 (SGK-1). amegroups.cnamegroups.org In this compound-insensitive cell lines, SGK-1 expression appears to be regulated by GR rather than AR. amegroups.cn Blockade of GR signaling, either through RNA interference or with antagonists like mifepristone, has been shown to decrease cell proliferation and impair the ability of resistant cells to form three-dimensional spheroids. amegroups.cnamegroups.org

| Key Findings in GR-Mediated this compound Resistance | Research Models | Reference |

| Increased GR expression is a common feature of drug-resistant tumors. | Preclinical models, Patient samples | aacrjournals.orgnih.gov |

| GR can substitute for AR to activate a similar set of target genes. | In vitro and in vivo models | nih.gov |

| GR activation is necessary for the maintenance of the resistant phenotype. | Preclinical models | nih.gov |

| GR antagonists can restore sensitivity to anti-androgen therapy. | Preclinical models | nih.gov |

| Upregulated GR functionally regulates genes like SGK-1 in resistant cells. | This compound-insensitive cell lines | amegroups.cnamegroups.org |

Non-Androgen Receptor-Mediated Resistance Mechanisms to this compound

In addition to the reactivation of AR signaling, several non-AR-mediated pathways can contribute to the development of resistance to this compound. These bypass mechanisms allow cancer cells to survive and proliferate independently of androgen signaling.

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates multiple cellular processes, including cell growth, proliferation, survival, and metabolism. iiarjournals.orgiiarjournals.org Aberrations in this pathway are frequently observed in various cancers, including prostate cancer. nih.govnih.gov The activation of the PI3K/AKT/mTOR pathway has been identified as a significant mechanism of resistance to this compound. researchgate.net

In prostate cancer, this pathway can be activated through various genetic alterations, such as mutations in PIK3CA (which encodes the catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN. nih.govcarislifesciences.com PTEN is a negative regulator of the PI3K pathway, and its loss leads to the hyperactivation of AKT and mTOR. nih.govnih.gov Studies have shown that a significant percentage of prostate tumors exhibit alterations in the PI3K/AKT/mTOR pathway. carislifesciences.com This aberrant signaling can promote cell survival and proliferation, thereby reducing the efficacy of this compound. The reciprocal feedback regulation between the PI3K/AKT/mTOR pathway and the AR signaling pathway further complicates the resistance landscape. researchgate.net

| Pathway Component | Role in Resistance | Frequency of Aberration in Solid Tumors | Reference |

| PIK3CA | Activating mutations lead to pathway activation. | 13.2% of diverse cancers have PIK3CA mutations. | carislifesciences.com |

| AKT | A central kinase in the pathway, promoting cell survival and proliferation. | AKT1 mutations are less frequent than PIK3CA and PTEN alterations. | carislifesciences.com |

| mTOR | A downstream effector that controls protein synthesis and cell growth. | Often hyperactivated due to upstream aberrations. | nih.govbohrium.com |

| PTEN | Loss of this tumor suppressor leads to pathway hyperactivation. | 5.9% of tumors have PTEN mutations; 30% have PTEN loss. | carislifesciences.com |

A novel mechanism of acquired resistance to this compound involves the activation of the cAMP response element-binding protein 1 (CREB1) and the subsequent enhancement of the function of the CREB-binding protein (CBP)/p300 complex. nih.govnih.gov Research has demonstrated that treatment with this compound can lead to the phosphorylation of CREB1 at serine 133. nih.govaacrjournals.org This phosphorylation activates CREB1, which in turn augments the activity of the CBP/p300 complex, a transcriptional co-regulator with histone acetyltransferase activity. nih.govaacrjournals.org

The enhanced activity of the CBP/p300 complex leads to global alterations in gene expression, ultimately resulting in the development of drug resistance. nih.govnih.gov Studies have shown that this compound-resistant prostate cancer cells have upregulated levels of phosphorylated CREB1 (pCREB1). aacrjournals.org Blocking the phosphorylation of CREB1 can resensitize these resistant cells to this compound. nih.gov Furthermore, this compound-resistant cells exhibit a higher sensitivity to CBP/p300 inhibitors, suggesting that targeting this pathway could be a viable strategy to overcome resistance. nih.govnih.gov The proposed mechanism involves this compound treatment increasing intracellular cyclic AMP (cAMP) levels, which activates kinases that phosphorylate CREB1. nih.gov

The dysregulation of DNA damage repair (DDR) pathways is another important mechanism contributing to cancer progression and therapeutic resistance. nih.gov In the context of this compound resistance, alterations in DDR genes, particularly those involved in homologous recombination repair (HRR), play a significant role. mdpi.com Genes such as BRCA1, BRCA2, ATM, and CHEK2 are key components of the HRR pathway. mdpi.comnih.gov

Androgen receptor signaling has been shown to activate DDR pathways. mdpi.com Therefore, the inhibition of AR signaling by drugs like this compound can downregulate the expression of DDR genes, leading to a state of "BRCAness" where cancer cells have impaired HRR capabilities. mdpi.com While this can create a vulnerability that can be exploited by therapies like PARP inhibitors, it can also contribute to the genomic instability that drives the evolution of resistance. mdpi.comnih.gov The interplay between AR signaling and DDR pathways is complex and represents an active area of research for developing new therapeutic strategies to overcome this compound resistance.

Cancer cells can develop resistance to therapy through various adaptive responses that enhance their survival and metastatic potential. Two interconnected processes, the epithelial-mesenchymal transition (EMT) and the suppression of anoikis, are crucial in this context.

EMT is a biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. nih.gov This transition is a key event for cancer cells to detach from the primary tumor and metastasize. nih.gov A hallmark of EMT is the loss of E-cadherin, a cell-cell adhesion molecule, which is linked to anoikis resistance. nih.govnih.gov

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. nih.govnih.gov Resistance to anoikis is a critical requirement for cancer cells to survive in circulation and establish metastatic colonies. nih.govscispace.com The EMT program contributes to anoikis resistance, allowing cancer cells to evade this cell death mechanism. nih.govscispace.com

Angiogenesis, the formation of new blood vessels, is also a critical process for tumor growth and metastasis. While not a direct resistance mechanism to this compound's primary mode of action, the tumor microenvironment, including its vasculature, can influence therapeutic response. The development of a robust blood supply can support the survival and proliferation of resistant cancer cell clones.

Abiraterone in Combination Therapy Research

Synergistic Effects of Abiraterone with Androgen Receptor-Targeted Agents (ARTAs)

The combination of this compound with other Androgen Receptor-Targeted Agents (ARTAs), such as enzalutamide (B1683756), has been investigated with the hypothesis that dual targeting of the androgen receptor (AR) pathway could overcome adaptive resistance mechanisms. It is theorized that co-targeting the AR and paracrine androgen biosynthesis could mitigate feedback loops that are observed when either agent is used alone nih.gov.

However, clinical studies exploring the concurrent administration of this compound and enzalutamide have not demonstrated a significant synergistic benefit for unselected patient populations. A study focusing on bone-metastatic castration-resistant prostate cancer (mCRPC) found the combination to be safe and have a manageable safety profile, but the efficacy findings did not support a significant advantage of the combined treatment nih.gov. Interestingly, this study noted that at a steady state of enzalutamide, the minimum concentration of this compound was approximately 23% lower than when administered alone, indicating a potential drug-drug interaction nih.gov.

In vitro studies comparing this compound and enzalutamide in combination with ionizing radiation have suggested that this compound may be superior. It displayed synergistic effects with radiation regardless of AR status, hinting at alternative mechanisms of action beyond AR suppression. This synergy is linked to the reduction of key DNA repair pathways, which ultimately leads to increased cancer cell death nih.gov.

This compound in Combination with PARP Inhibitors (e.g., Olaparib, Niraparib)

A significant area of research has been the combination of this compound with Poly(ADP-ribose) polymerase (PARP) inhibitors, which has shown considerable promise, particularly in patients with mutations in homologous recombination repair (HRR) genes. Preclinical data suggested a synergistic relationship between PARP inhibition and androgen receptor-targeted therapy uroweb.orgascopubs.org. This has been validated in several key clinical trials.

The MAGNITUDE Phase 3 trial investigated the combination of this compound with niraparib in a similar patient population, but prospectively stratified patients based on the presence of HRR gene alterations nih.gov. The trial found that the combination significantly improved rPFS in patients with HRR gene alterations, especially those with BRCA1/2 mutations nih.govurotoday.com. For the BRCA1/2 subgroup, the median rPFS was 16.6 months with the combination versus 10.9 months with placebo nih.govasco.org. However, no benefit was observed in the biomarker-negative patient group urotoday.com. Final analysis showed a trend towards improved OS in the BRCA-mutated group jnj.comeuropeanurology.com.

The BRCAAway Phase 2 trial provided further evidence of synergy. In patients with BRCA1/2 or ATM mutations, the upfront combination of this compound and olaparib resulted in a markedly longer median PFS of 39.0 months, compared to 8.4 months with this compound alone and 14.0 months with olaparib alone ascopubs.orgaacrjournals.org. This suggests that the combination is superior to either agent used alone or sequentially uroweb.orgascopubs.orgascopubs.org.

Clinical Trial Data for this compound with PARP Inhibitors

| Clinical Trial | Combination | Patient Population | Primary Endpoint | Combination Arm Result | Control Arm Result | Hazard Ratio (95% CI) |

|---|---|---|---|---|---|---|

| PROpel | This compound + Olaparib | 1L mCRPC (unselected) | rPFS | 24.8 months | 16.6 months | 0.66 (0.54-0.81) |

| MAGNITUDE | This compound + Niraparib | 1L mCRPC (HRR+) | rPFS | 16.5 months | 13.7 months | 0.73 (0.56-0.96) |

| MAGNITUDE (BRCA1/2) | This compound + Niraparib | 1L mCRPC (BRCA1/2) | rPFS | 16.6 months | 10.9 months | 0.53 (0.36-0.79) |

| BRCAAway | This compound + Olaparib | 1L mCRPC (BRCA1/2, ATM) | PFS | 39.0 months | 8.4 months (this compound alone) | N/A |

This compound in Combination with AKT Inhibitors (e.g., Ipatasertib)

The PI3K/AKT signaling pathway is frequently dysregulated in mCRPC, often due to the loss of the tumor suppressor PTEN, which leads to hyperactivated AKT signaling. This provides a strong rationale for the dual inhibition of the androgen receptor and AKT pathways oncology-central.com.

The IPATential150 Phase 3 trial investigated the efficacy of combining the AKT inhibitor ipatasertib with this compound in previously untreated, asymptomatic or mildly symptomatic mCRPC patients onclive.com. The study's co-primary endpoints were rPFS in the PTEN-loss population and the intention-to-treat (ITT) population nih.gov.

IPATential150 Trial Results

| Endpoint | Patient Population | Ipatasertib + this compound | Placebo + this compound | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|---|

| Median rPFS | PTEN-loss | 18.5 months | 16.5 months | 0.77 (0.61-0.98) | 0.034 |

| Median rPFS | Intention-to-Treat (ITT) | 19.2 months | 16.6 months | 0.84 (0.71-0.99) | 0.043 |

| Confirmed ORR | PTEN-loss | 61% | 39% | N/A | N/A |

| Median OS | PTEN-loss | N/A | N/A | 0.94 (0.76-1.17) | 0.57 |

Integration of this compound with Radiation Therapy and Chemotherapy Regimens

This compound has been studied in combination with both radiation therapy and traditional chemotherapy to intensify treatment, particularly for patients with high-risk or advanced disease.

Radiation Therapy: The combination of this compound with radiation therapy is based on the rationale that potent androgen suppression can radiosensitize prostate cancer cells. In vitro studies have suggested a synergistic effect, with this compound enhancing the effects of radiation regardless of androgen receptor status nih.gov. This synergy is thought to be mediated by the reduction of DNA repair pathways nih.gov.

The PEACE-1 trial, a phase 3 study with a 2x2 factorial design, evaluated the addition of this compound and/or local radiotherapy to standard of care in men with de novo metastatic castration-sensitive prostate cancer (mCSPC) esmo.orgoncozine.com. In patients with low-volume metastatic disease, adding radiotherapy to a regimen that included this compound significantly improved rPFS. The median rPFS was 7.5 years in the group receiving both this compound and radiotherapy, compared to 4.4 years for those receiving this compound without radiotherapy oncozine.com. This combination is considered safe and effective, with a positive impact on locoregional recurrence and distant metastases nih.govnih.gov.

PEACE-1 Trial: this compound Combination Results

| Combination | Patient Population | Endpoint | This compound Arm Result | Control Arm Result | Hazard Ratio (95% CI) |

|---|---|---|---|---|---|

| This compound + Radiotherapy | Low-Volume mCSPC | Median rPFS | 7.5 years | 4.4 years | 0.65 (0.36–1.19) |

| This compound + ADT + Docetaxel (B913) | De Novo mCSPC | Median rPFS | 4.5 years | 2.0 years | 0.50 (0.34–0.71) |

| This compound + ADT + Docetaxel | De Novo mCSPC | Median OS | Not Reached | 4.4 years | 0.75 (0.59–0.95) |

Immunomodulatory Combinations with this compound (e.g., Sipuleucel-T)

Combining this compound with immunotherapies like sipuleucel-T is an attractive strategy due to their non-overlapping mechanisms of action aacrjournals.orgaacrjournals.org. Sipuleucel-T is an autologous cellular immunotherapy that induces an immune response against prostatic acid phosphatase (PAP), an antigen present on most prostate cancer cells nih.gov. The therapeutic effect of sipuleucel-T develops over time, while this compound provides a more immediate anti-tumor effect aacrjournals.orgaacrjournals.org.

The STAMP trial (NCT01487863) was a randomized phase 2 study that evaluated the concurrent versus sequential administration of sipuleucel-T and this compound in men with mCRPC. The study demonstrated that the combination was well-tolerated and did not appear to alter the immune parameters that are known to correlate with the clinical benefit of sipuleucel-T aacrjournals.org.

Preclinical Investigations and Translational Research of Abiraterone

In Vitro Models for Abiraterone Research (e.g., Cell Lines)

In vitro studies utilizing diverse cancer cell lines have provided foundational insights into this compound's direct cellular effects and its mechanism of action. These models have been instrumental in characterizing this compound's cytotoxic and cytostatic properties, as well as exploring its impact on specific signaling pathways.

Adrenocortical Carcinoma (ACC) Cell Lines: this compound acetate (B1210297) (AA) has shown concentration-dependent effects on ACC cell lines. In the NCI-H295R cell line, AA treatment led to a reduction in cell viability, with reported decreases in cell number of 22% after two days of treatment with 200 nM AA, increasing to 47% after four days and 62% after six days oup.com. In contrast, the SW13 ACC cell line exhibited no significant change in viability when exposed to this compound oup.com. These findings suggest that the antiproliferative effects of this compound in ACC may be cell-line specific and potentially linked to specific molecular characteristics, such as the expression of the progesterone (B1679170) receptor (PgR), which has been implicated in mediating this compound's cytotoxic effects oup.comnih.gov.

Prostate Cancer Cell Lines: this compound has been evaluated in various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) models. Studies have shown that this compound and its acetate prodrug can reduce the viability of these cell lines compared to control treatments nih.gov. Specifically, in the 22Rv1 cell line, a prostate cancer model expressing PSMA, the CC50 (concentration causing 50% inhibition of cell growth) for an this compound conjugate (PSMA-Abi) was reported as 8.2 ± 3.1 μM, which was notably lower than that of this compound acetate (AbiAc) at 22.7 ± 3.3 μM, indicating enhanced cytotoxic potential for the conjugate in this model mdpi.com.

Breast Cancer Cell Lines: In the context of breast cancer, this compound has been investigated in models of triple-negative breast cancer (TNBC) that express the androgen receptor (AR), such as the MDA-MB-453 cell line aacrjournals.org. Furthermore, studies have explored this compound's activity in estrogen receptor-positive (ER+) breast cancer cell lines, including MCF7, HCC1428, and SUM44. These investigations suggest that this compound's role in ER+ breast cancer may be context-dependent, potentially influenced by prior hormone therapy and the presence of ESR1 mutations mdpi.com.

Other Cancer Cell Lines: this compound acetate has also been examined in colon cancer cell lines, where it demonstrated an inhibitory effect on tumor growth in vitro, with susceptibility noted in 59% of tumor cells at 50 μL and up to 67% at 300 μL researchgate.net.

Table 1: this compound Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Effect | Metric/Value | Reference |

| NCI-H295R | Adrenocortical Carcinoma | Reduced viability/cell number | 22% reduction at 2 days (200nM); 47% at 4 days; 62% at 6 days | oup.com |

| SW13 | Adrenocortical Carcinoma | No effect on viability | N/A | oup.com |

| 22Rv1 | Prostate Cancer | Cytotoxic | CC50 = 8.2 ± 3.1 μM | mdpi.com |

| PC-3 | Prostate Cancer | Cytotoxic | Comparable to AbiAc | mdpi.com |

| LNCaP | Prostate Cancer | Reduced viability | Compared to DMSO controls | nih.gov |

| PC3 | Prostate Cancer | Reduced viability | Compared to DMSO controls | nih.gov |

| MDA-MB-453 | Triple-Negative Breast Cancer | Used as model for AR+ TNBC | N/A | aacrjournals.org |

| MCF7 | Estrogen Receptor-positive Breast Cancer | Context-dependent role, influenced by prior therapy/ESR1 mutations | N/A | mdpi.com |

In Vivo Models for this compound Research (e.g., Xenograft Models, Patient-Derived Xenografts)

Preclinical in vivo studies, employing xenograft and patient-derived xenograft (PDX) models, have further validated this compound's anti-tumorigenic potential. These models allow for the assessment of this compound's efficacy in a more complex biological environment, including its impact on tumor growth, progression, and survival.

Adrenocortical Carcinoma (ACC) Xenografts: In immunodeficient mice bearing NCI-H295R cell line xenografts, this compound acetate (AA) demonstrated an ability to inhibit tumor growth. Treatment with AA led to a tumor volume inhibition (TVI) of 38% at day 36 post-treatment initiation (P = 0.07) and maintained a TVI of 34% by day 61 (P = 0.009) oup.com.

Prostate Cancer Xenografts and PDXs: this compound has been extensively studied in various prostate cancer xenograft and PDX models. In 22Rv1 xenografts, this compound acetate (AbiAc) achieved a 78% tumor growth inhibition (TGI), while a PSMA-targeted this compound conjugate (PSMA-Abi) showed a TGI of 65% mdpi.com. Studies utilizing castration-resistant prostate cancer (CRPC) patient-derived xenografts (PDXs) have revealed heterogeneity in response to AA. For instance, LuCaP 136CR PDXs exhibited an "ultraresponsive" phenotype with significant tumor progression inhibition and improved median survival (21.6 weeks vs. 6.8 weeks, P<0.0001), whereas LuCaP 35CR PDXs showed minimal tumor inhibition and no survival benefit aacrjournals.orgresearchgate.net. LuCaP 77CR and LuCaP 96CR PDXs demonstrated intermediate responses with modest tumor inhibition and survival benefits aacrjournals.orgresearchgate.net. In the LAPC-4 xenograft model, this compound was found to be less efficacious compared to a novel analog nih.gov. Furthermore, combination studies in CWR22Rv1 xenografts showed that this compound acetate, when combined with niclosamide, synergistically inhibited tumor size and weight compared to this compound alone oncotarget.com. In triple-negative breast cancer (TNBC) models, orthotopic xenograft experiments confirmed the efficacy of this compound acetate in combination with a Chk1 inhibitor aacrjournals.org.

Table 2: this compound Efficacy in Xenograft and PDX Models

| Model | Cancer Type | Treatment | Metric/Value | Notes | Reference |

| NCI-H295R Xenograft | Adrenocortical Carcinoma | This compound Acetate (AA) | Tumor Volume Inhibition (TVI) | 38% at day 36 (P=0.07); 34% at day 61 (P=0.009) | oup.com |

| 22Rv1 Xenograft | Prostate Cancer | AbiAc (reference) | Tumor Growth Inhibition (TGI) | 78% | mdpi.com |

| 22Rv1 Xenograft | Prostate Cancer | PSMA-Abi conjugate | Tumor Growth Inhibition (TGI) | 65% | mdpi.com |

| LuCaP 96CR PDX | Prostate Cancer (CRPC) | AA | Median Survival | 10 weeks (vs 5.75 weeks control, P=0.25) | aacrjournals.orgresearchgate.net |

| LuCaP 77CR PDX | Prostate Cancer (CRPC) | AA | Median Survival | 9.5 weeks (vs 7 weeks control, P=0.022) | aacrjournals.orgresearchgate.net |

| LuCaP 136CR PDX | Prostate Cancer (CRPC) | AA | Median Survival | 21.6 weeks (vs 6.8 weeks control, P<0.0001) | aacrjournals.orgresearchgate.net |

| LuCaP 35CR PDX | Prostate Cancer (CRPC) | AA | Median Survival | No significant benefit (vs control) | aacrjournals.orgresearchgate.net |

| CWR22Rv1 Xenograft | Prostate Cancer | This compound Acetate + Niclosamide | Synergistic tumor size/weight inhibition | Compared to this compound alone | oncotarget.com |

| Orthotopic Xenografts | Triple-Negative Breast Cancer (AR+) | This compound Acetate + Chk1 Inhibitor | Efficacy confirmed | In vivo efficacy | aacrjournals.org |

This compound Efficacy in Diverse Cancer Models (e.g., Adrenocortical Carcinoma, Breast Cancer, Ovarian Cancer)

The translational potential of this compound has been explored in various cancer types beyond prostate cancer, leveraging its mechanism of inhibiting androgen biosynthesis, a pathway relevant in several hormone-sensitive malignancies.

Adrenocortical Carcinoma (ACC): Preclinical investigations have established this compound's efficacy in ACC models. In vitro, this compound acetate reduced cell viability and hormone secretion in ACC cell lines and primary cultures, with its cytotoxic effect potentially mediated by progesterone receptor activity oup.comnih.govresearchgate.net. In vivo, this compound demonstrated anti-tumor activity in NCI-H295R xenografts, inhibiting tumor growth oup.comnih.govresearchgate.net.

Ovarian Cancer: The androgen receptor (AR) is expressed in a significant proportion of epithelial ovarian cancer (EOC) cases, providing a rationale for exploring AR-targeted therapies. While preclinical studies using enzalutamide (B1683756), another AR inhibitor, showed reduced EOC xenograft growth, clinical trials with this compound acetate in recurrent EOC (CORAL trial) yielded rare responses. However, a subset of patients did achieve sustained clinical benefit, indicating that AR-targeting strategies may warrant further investigation in specific ovarian cancer subtypes nih.govtargetedonc.comresearchgate.net.

Table 3: this compound Efficacy in Different Cancer Types

| Cancer Type | Model Type | Observed Efficacy/Effect | Details | Reference |

| Adrenocortical Carcinoma | In vitro (NCI-H295R, primary cultures) | Reduced cell viability, inhibited hormone secretion | Concentration-dependent effect; requires PgR | oup.comnih.govresearchgate.net |

| Adrenocortical Carcinoma | In vivo (NCI-H295R xenografts) | Inhibited tumor growth | TVI of 34-38% | oup.comnih.govresearchgate.net |

| Prostate Cancer | In vivo (various xenografts/PDXs) | Inhibited tumor progression, improved survival | Heterogeneous responses observed in PDXs | nih.govmdpi.comaacrjournals.orgresearchgate.netnih.govoncotarget.comdovepress.comicr.ac.ukaacrjournals.orgnih.gov |

| Triple-Negative Breast Cancer (AR+) | In vitro (MDA-MB-453) | Androgen-dependent growth model | Used in combination studies | aacrjournals.org |

| Triple-Negative Breast Cancer (AR+) | In vivo (orthotopic xenografts) | Combination with Chk1 inhibitor showed efficacy | Confirmed in vivo efficacy | aacrjournals.org |

| Estrogen Receptor-positive Breast Cancer | In vitro/Clinical | Limited benefit observed | Context-dependent role suggested | mdpi.commdpi.comnih.gov |

| Epithelial Ovarian Cancer | In vivo (preclinical models) | Reduced xenograft growth (Enzalutamide) | Supports exploration of AR inhibitors | nih.gov |

| Epithelial Ovarian Cancer | Clinical (CORAL Trial) | Rare responses, sustained clinical benefit in a subset | ORR 2.4%, CBR 26% | nih.govtargetedonc.comresearchgate.net |

Compound List:

this compound

this compound acetate (AA)

PSMA-Abi

AbiAc

Enzalutamide

Bicalutamide

Seviteronel

Mitotane

Cabazitaxel

Niclosamide

Onvansertib

Galeterone

D4A (Δ4-abiraterone)

CB7598

Enobosarm

Biomarker Discovery and Predictive Factor Research for Abiraterone

Genomic and Transcriptomic Biomarkers Predicting Abiraterone Response

The genomic and transcriptomic landscape of prostate cancer is a critical determinant of its response to androgen receptor (AR) signaling inhibitors like this compound. Research has identified several key alterations, from specific gene mutations to broader pathway dysregulations, that are associated with treatment outcomes.

Androgen Receptor (AR) Mutations and Splice Variants: The AR itself is a primary source of resistance. While AR mutations are relatively rare in patients who have only undergone standard castration, treatment with potent agents like this compound can select for specific mutations. nih.gov One notable example is the T878A mutation , which can be activated by progesterone (B1679170). nih.govascopubs.orgascopubs.org Since this compound inhibits CYP17A1, it leads to an accumulation of upstream steroids, including progesterone. nih.govascopubs.orgascopubs.org This can paradoxically activate the mutant AR, driving tumor progression. Studies have identified the T878A mutation in metastatic biopsies from patients relapsing on CYP17A1 inhibitors. nih.govascopubs.orgascopubs.org

In addition to point mutations, AR splice variants (AR-Vs) that lack the ligand-binding domain are a significant mechanism of resistance. These truncated receptors are constitutively active. The most well-studied variant, AR-V7 , when detected in tumor tissue or circulating tumor cells, has been consistently associated with resistance to this compound. sci-hub.se

PTEN Loss and PIK3CA/AKT1/PTEN Pathway Alterations: The PI3K/AKT/PTEN pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Alterations in this pathway are frequently implicated in prostate cancer progression and treatment resistance.

More broadly, alterations across the PIK3CA/AKT1/PTEN pathway are linked to poorer outcomes. nih.gov However, this pathway also presents a therapeutic target. For instance, combination therapy with the AKT inhibitor ipatasertib and this compound has shown benefit in patients with these alterations. nih.gov Furthermore, some research suggests that high pre-treatment expression of AKT pathway genes may predict a favorable long-term response to this compound, indicating the complex and context-dependent role of this pathway. nih.gov

Other Genomic and Transcriptomic Markers: Comprehensive genomic and transcriptomic analyses have revealed other potential biomarkers.

Wnt Pathway and Cell-Cycle Progression: Increased expression of genes involved in the Wnt signaling pathway and cell-cycle proliferation in pre-treatment metastases has been associated with primary resistance to this compound. sci-hub.se

MYC Amplification: Amplification of the MYC oncogene in post-treatment samples has been linked to this compound resistance. sci-hub.se